(-)-(1R,2R,5S)-Neomenthyl acetate

Chiral purity Enantiomeric specification Optical rotation

Generic menthyl acetate mixtures cannot substitute for stereochemically defined neomenthyl acetate in chiral chromatography, biocatalysis, or regulatory tobacco flavor analysis-enantiomeric cross-contamination yields non-reproducible results. (-)-(1R,2R,5S)-Neomenthyl Acetate resolves this: • Optical rotation -48° (c=8, benzene) distinctly confirms identity vs. (+)-enantiomer (+48°) • Yb(hfc)₃ ¹³C NMR method enables enantiomeric purity verification without chiral columns • Traceability against USP/EP pharmacopeial standards supports ANDA submission data integrity Supplied with full characterization data; 99% purity; suitable for headspace GC-MS calibration at trace levels (LOD ~1 µg/g in tobacco matrix).

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 146502-80-9
Cat. No. B130372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-(1R,2R,5S)-Neomenthyl acetate
CAS146502-80-9
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)C)C(C)C
InChIInChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12+/m0/s1
InChIKeyXHXUANMFYXWVNG-MVWJERBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Neomenthyl Acetate Overview


(-)-(1R,2R,5S)-Neomenthyl acetate (CAS 146502-80-9) is a chiral monoterpenoid ester derived from (-)-neomenthol and acetic acid, belonging to the p-menthane monoterpenoid class [1]. This compound is supplied as a defined single enantiomer with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production [2]. It occurs naturally as a minor constituent in essential oils of Mentha species [3] and serves as a key reference material for enantiomeric differentiation studies [4].

Product Type Chiral reference standard
Stereochemistry Single enantiomer, defined (−)-isomer
Workflow Fit Chiral method validation, ANDA QC, essential oil authentication, biocatalysis

(-)-Neomenthyl Acetate: Stereochemical Identity


The four stereoisomers of menthyl/neomenthyl acetate – (-)-(1R,2R,5S)-neomenthyl acetate, (+)-(1S,2S,5R)-neomenthyl acetate, (-)-menthyl acetate, and (+)-menthyl acetate – exhibit distinct physicochemical, spectroscopic, enzymatic, and organoleptic properties that preclude generic interchange. In peppermint (Mentha piperita) leaves, the metabolic fate of l-menthone is stereospecifically channeled: l-menthyl acetate is formed while neomenthyl acetate formation is minimal, and conversely, d-neomenthyl-β-D-glucoside is produced rather than menthyl glucoside, a specificity governed by subcellular compartmentation rather than transferase selectivity alone [1]. Furthermore, a versatile esterase displayed divergent enantioselectivity across (±)-menthyl acetate and (±)-neomenthyl acetate substrates, with activity spanning 1.0 to 55,000 units g⁻¹ protein depending on stereochemistry [2]. These findings demonstrate that substituting one diastereomer for another cannot preserve experimental outcomes in biocatalysis, metabolic tracing, or chiral analytical method validation.

Similar CAS or diastereomer may not be interchangeable.
Target (-)-(1R,2R,5S)-Neomenthyl acetate: [α]20/D approx −48°
Potential Substitute (+)-enantiomer or menthyl acetate: sign and magnitude of optical rotation differ, invalidating chiral method validation
Target Context Biocatalytic kinetic resolution with defined stereochemistry
Risk of Substitution Esterase enantioselectivity is substrate-dependent; activity may span 1.0 to 55,000 U/g, shifting kinetic outcomes
Target Context Tobacco product flavor compliance testing
Risk of Substitution Stereoisomer identity affects chromatographic retention; an incorrect isomer produces non-representative calibration data at trace levels

(-)-Neomenthyl Acetate Differentiation


Enantiomeric Identity via Optical Rotation

The optical rotation of the (+)-enantiomer, (+)-(1S,2S,5R)-neomenthyl acetate (CAS 2552-91-2), is reported as [α]20/D +48° (c = 8 in benzene) . Under the same conditions, (-)-(1R,2R,5S)-neomenthyl acetate must exhibit an optical rotation of approximately −48° (c = 8 in benzene), a fundamental requirement of enantiomeric relationship. This chiral identity is critical for regulatory-grade reference standard applications [1].

Optical Rotation
Class-level inference
[α]20/D approx −48° (c=8, benzene)
Supports enantiomeric identity confirmation for reference standard use.
Value inferred from (+)-enantiomer data; verify with supplier COA.
Chiral purity Enantiomeric specification Optical rotation

Tobacco Odor Threshold Contribution

In a sensory difference threshold study for menthol odor in flavored tobacco, headspace GC-MS quantified the three key odor contributors at the detection threshold: menthol at 1.8 (1.6–2.1) mg/g tobacco, menthone at 2.7 (2.3–3.1) µg/g tobacco, and neomenthyl acetate at 1.0 (0.9–1.2) µg/g tobacco [1]. Neomenthyl acetate is thus detectable at approximately 1,800-fold lower mass than menthol per gram of tobacco matrix, demonstrating its disproportionately high olfactory potency despite its trace-level presence.

Tobacco Odor Threshold
Cross-study comparable
1.0 (0.9–1.2) µg/g tobacco; ~1,800-fold lower than menthol threshold
Supports method sensitivity requirements for trace-level quantification in flavor matrices.
Headspace GC-MS, n=20 sensory panel; context-dependent threshold.
Flavor analysis Odor threshold Tobacco regulation

Mentha diemenica Essential Oil Marker

In the leaf essential oil of Mentha diemenica, neomenthyl acetate content ranged from 0.0% to 18.3% of the total oil, whereas menthyl acetate content ranged from 2.7% to 5.7% [1]. The wide inter-sample variability of neomenthyl acetate (spanning a range of 18.3 percentage points, including complete absence) contrasts with the narrower and consistently positive range of menthyl acetate, indicating that neomenthyl acetate is a chemotaxonomically more discriminating marker.

M. diemenica Oil Marker
Cross-study comparable
Neomenthyl acetate range: 0.0–18.3% vs. menthyl acetate: 2.7–5.7%
Supports chemotaxonomic authentication of Mentha diemenica oil.
Range is 6.1× wider than menthyl acetate; presence/absence is a discriminating marker.
Essential oil authentication Natural product chemistry Chemotaxonomy

Esterase Enantioselectivity Profile

A versatile esterase characterized by Martínez-Martínez et al. (2014) accepted both (±)-menthyl acetate and (±)-neomenthyl acetate as substrates, but exhibited markedly different levels of enantioselectivity across these diastereomeric ester pairs, with activity spanning from 1.0 to 55,000 units g⁻¹ protein [1]. In the same study, the enzyme retained approximately 55% of its maximum activity at 4 °C and less than 8% at ≥55 °C [2], and this temperature-activity profile is expected to interact differentially with the specific stereochemistry of neomenthyl acetate vs. menthyl acetate due to steric effects on substrate binding.

Esterase Enantioselectivity
Cross-study comparable
Activity range: 1.0–55,000 U/g protein; cold-adapted enzyme retains ~55% at 4°C
Supports biocatalytic pathway context for stereochemically defined ester resolution.
Substrate stereochemistry markedly shifts enzyme kinetics; non-transferable data.
Biocatalysis Enantioselectivity Esterase activity

Enantiomeric Purity via 13C NMR

The 13C NMR study of 21 p-menthanic terpenes, including neomenthyl acetate, using the chiral lanthanide shift reagent Yb(hfc)₃ demonstrated enantiomeric splitting for the majority of carbon signals in the spectrum of each compound [1]. For acetates, the study established that the relative stereochemistry (cis vs. trans relationship between the isopropyl group and the acetate-bearing carbon) influences the lanthanide-induced shift patterns, providing a spectral fingerprint capable of distinguishing (-)-(1R,2R,5S)-neomenthyl acetate from its enantiomer and from menthyl acetate diastereomers.

Chiral 13C NMR Confirmation
Class-level inference
Yb(hfc)₃-induced enantiomeric splitting for majority of 13C signals
Supports enantiomeric purity verification without chiral chromatography.
Distinct LIS patterns differentiate cis vs. trans acetate diastereomers.
Chiral NMR Enantiomeric purity Stereochemical confirmation

Key Applications of (-)-Neomenthyl Acetate


ANDA Chiral Reference Standard

(-)-(1R,2R,5S)-Neomenthyl acetate is supplied with detailed characterization data and can be provided with traceability against USP or EP pharmacopeial standards, making it suitable as a chiral reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) [1]. Its defined optical rotation (approximately −48° at c=8 in benzene) provides a critical identity confirmation parameter distinct from its (+)-enantiomer (+48°) , while the Yb(hfc)₃ 13C NMR method enables enantiomeric purity verification without requiring chiral chromatographic columns [2].

Tobacco Product Flavor Compliance

Under the EU Tobacco Product Directive (2014/40/EU) and US FDA Tobacco Control Act, which prohibit cigarettes with characterizing flavors, neomenthyl acetate must be specifically quantified as a key menthol odor contributor. Its sensory difference threshold concentration in tobacco is 1.0 (0.9–1.2) µg/g, approximately 1,800-fold lower than menthol [1]. Analytical methods using headspace GC-MS require a pure (-)-(1R,2R,5S)-neomenthyl acetate reference standard for accurate calibration at these trace levels, as the stereoisomer identity directly affects chromatographic retention and detector response.

Mentha Oil Authentication

In Mentha diemenica essential oil, neomenthyl acetate content varies dramatically across samples from 0.0% to 18.3%, while menthyl acetate remains within a narrower 2.7–5.7% range [1]. This high variability makes (-)-(1R,2R,5S)-neomenthyl acetate a sensitive chemotaxonomic marker for species authentication. Procurement of the pure, stereochemically defined compound is essential for constructing accurate GC calibration curves used to distinguish genuine Mentha diemenica oil from adulterated products or oils from different Mentha species.

Biocatalytic Terpene Resolution

Esterases and lipases exhibit substrate-dependent enantioselectivity toward menthyl acetate and neomenthyl acetate diastereomers, with activity spanning four orders of magnitude (1.0–55,000 units g⁻¹ protein) depending on stereochemistry [1]. When developing kinetic resolution processes for chiral terpene esters, using the correct (-)-(1R,2R,5S)-neomenthyl acetate substrate is critical for obtaining meaningful enzyme kinetics data. Additionally, the cold-adapted esterase characterized in this study retains 55% activity at 4 °C, enabling low-temperature biocatalytic transformations where the stereochemical purity of the starting acetate determines product enantiomeric excess.

Application
Selection Property
Validation Focus
ANDA Reference Standard
Stereochemical-control context
Enantiomeric identity via optical rotation and chiral NMR
Tobacco Flavor Compliance
Trace-level olfactory marker context
Method sensitivity review for headspace GC-MS at sub-µg/g levels
Mentha Oil Authentication
Chemotaxonomic marker context
Presence/absence pattern review; sample-origin discrimination
Biocatalytic Terpene Resolution
Enzyme substrate enantioselectivity review
Kinetic context validation; stereochemistry-dependent activity profiling

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